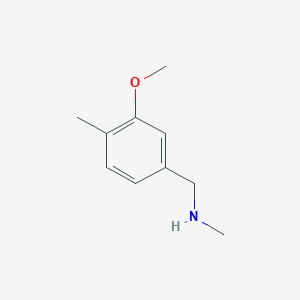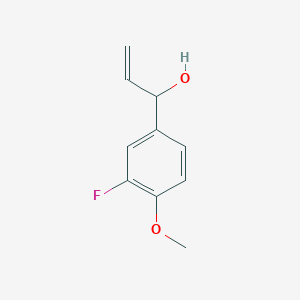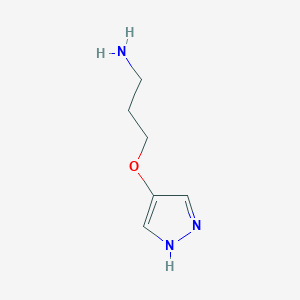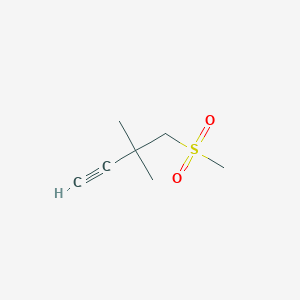
5-(Chlorosulfonyl)-2-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-2-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with iodine and chlorosulfonyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of benzoic acid to introduce the iodine atom at the 2-position. This can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 2-iodobenzoic acid is then subjected to chlorosulfonation, where it reacts with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form 5-(sulfanyl)-2-iodobenzoic acid.
Oxidation Reactions: The iodine atom can be oxidized to form iodate derivatives.
Common Reagents and Conditions
Substitution: Reagents such as primary or secondary amines in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
5-(Sulfanyl)-2-iodobenzoic Acid: Formed from reduction reactions.
Iodate Derivatives: Formed from oxidation reactions.
Scientific Research Applications
5-(Chlorosulfonyl)-2-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of iodine.
5-(Chlorosulfonyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
5-(Chlorosulfonyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(Chlorosulfonyl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its fluorine, bromine, and chlorine analogs. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications .
Properties
Molecular Formula |
C7H4ClIO4S |
|---|---|
Molecular Weight |
346.53 g/mol |
IUPAC Name |
5-chlorosulfonyl-2-iodobenzoic acid |
InChI |
InChI=1S/C7H4ClIO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) |
InChI Key |
GBGLOVRYTDCZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


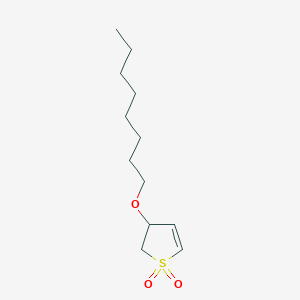



![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
